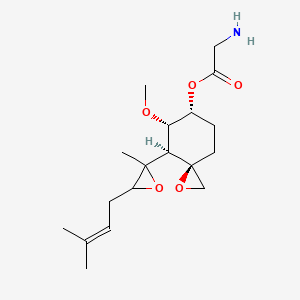

TNP-470 analog

Vue d'ensemble

Description

TNP-470 is a synthetic analogue of fumagillin, a natural product of Aspergillus fumigatus . It is a cell-permeable compound that inhibits MetAP2, but not MetAP1, methionine aminopeptidase activity . It has been shown to inhibit angiogenesis in vitro and in vivo .

Synthesis Analysis

TNP-470 is a semisynthetic derivative of fumagillin . It has been shown to inhibit angiogenesis in vitro and in vivo . The current body of research on the synthesis of novel analogs and formulations of this molecule shows an exciting and promising “resurrection” of this drug as a potent antiangiogenic agent .Molecular Structure Analysis

The empirical formula of TNP-470 is C19H28ClNO6 and its molecular weight is 401.88 . More detailed structural analysis would require specific laboratory techniques.Chemical Reactions Analysis

TNP-470 has been reported to suppress lymphocyte proliferation . It also induces intracellular generation of reactive oxygen species (ROS), which act toxically inside B16F10 cells .Physical And Chemical Properties Analysis

TNP-470 is a solid substance . It is soluble in DMSO at a concentration of 100 mg/mL . It is stored at -20°C .Applications De Recherche Scientifique

Potentiation of Cytotoxic Cancer Therapies

TNP-470, a synthetic analog of fumagillin, has been shown to potentiate cytotoxic cancer therapies. In vivo studies involving murine FSaIIC fibrosarcoma and Lewis lung carcinoma demonstrated that TNP-470 could increase the toxicity of cancer therapies such as cyclophosphamide, leading to enhanced tumor-cell killing. The combination of TNP-470 with other agents like minocycline showed promising results in increasing the effectiveness of cancer treatments against primary and metastatic diseases (Teicher et al., 1994).

Oral Formulation for Anticancer Activity

An oral formulation of TNP-470, named Lodamin, has been developed to improve its oral availability and extend its half-life. This formulation allows for absorption by the intestine and selective accumulation in tumors, significantly inhibiting tumor growth without causing neurological impairment in tumor-bearing mice. This development is particularly beneficial for liver metastasis prevention (Benny et al., 2008).

Inhibition of Angiogenesis in Clinical Trials

TNP-470 has entered clinical trials for various cancers, including Kaposi’s sarcoma, renal cell carcinoma, and brain cancer. It inhibits angiogenesis and has shown promise in early clinical reports, despite some neurotoxic effects being the principal dose-limiting toxicity (Kruger & Figg, 2000).

Application in Ophthalmology

TNP-470 has been investigated for its effects on choroidal neovascularization in a rat model, demonstrating a significant reduction in the incidence of neovascularization formation. This suggests its potential utility in treating conditions related to abnormal blood vessel growth in the eye (Ishida et al., 1999).

Effects on Bone Formation

TNP-470 has been shown to inhibit bone morphogenetic protein-induced ectopic bone formation in mice, indicating a crucial role of angiogenesis in bone formation. This finding suggests potential applications of TNP-470 in orthopedics and bone regeneration research (Mori et al., 1998).

Influence on Dendritic Cells in Cancer Vaccines

TNP-470 has been found to enhance the immunogenicity of dendritic cells toward Th1-stimulatory phenotypes, suggesting its potential use as an adjuvant in cancer vaccines. This redefines its role in cancer immunotherapy, demonstrating its influence on myeloid cells distinct from its anti-angiogenic properties (Ho & Wong, 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO5/c1-11(2)5-6-13-17(3,24-13)16-15(21-4)12(23-14(20)9-19)7-8-18(16)10-22-18/h5,12-13,15-16H,6-10,19H2,1-4H3/t12-,13?,15-,16-,17?,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBNYNIEIMYTHU-JNWLIUQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)CN)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1C(O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)CN)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 74890495 | |

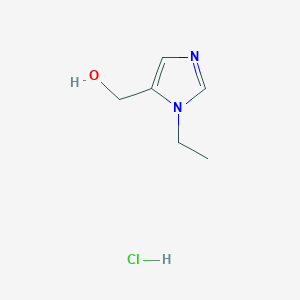

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

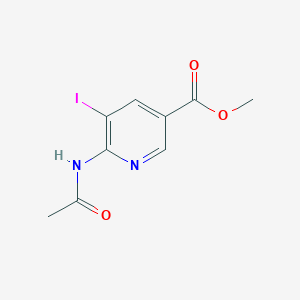

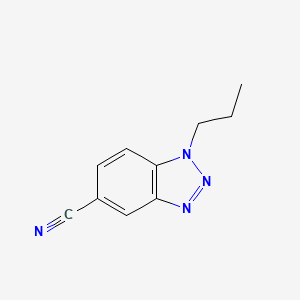

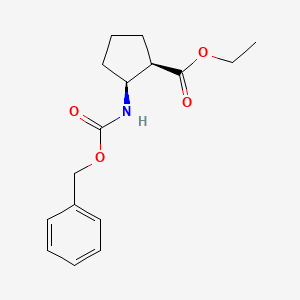

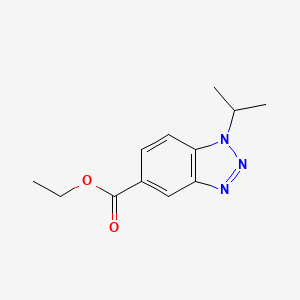

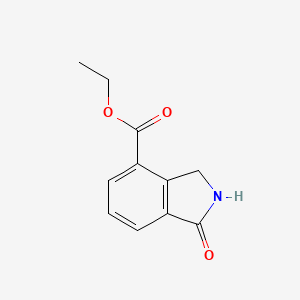

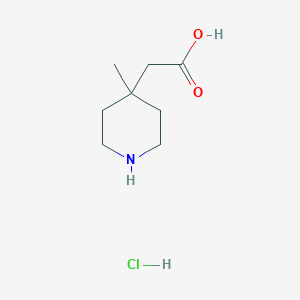

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1431533.png)